Bienvenue dans la boutique en ligne BenchChem!

4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid

Kynurenine-3-monooxygenase Neuroprotection Structure-Activity Relationship

4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid (also named (Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, benzoylpyruvic acid, or BPA) is a small-molecule α,γ-diketo acid that exists predominantly as its enol tautomer. It serves as both a recognized pharmacophore for metal‑chelating HIV‑1 integrase inhibitors and a versatile chiral intermediate for angiotensin‑converting enzyme (ACE) inhibitor synthesis.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 103344-70-3
Cat. No. B3075641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid
CAS103344-70-3
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O
InChIInChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-6,11H,(H,13,14)
InChIKeyQXZSEJLYYQDPRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-oxo-4-phenylbut-3-enoic Acid (CAS 103344-70-3): Core Chemical Identity and Procurement Baseline


4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid (also named (Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, benzoylpyruvic acid, or BPA) is a small-molecule α,γ-diketo acid that exists predominantly as its enol tautomer. It serves as both a recognized pharmacophore for metal‑chelating HIV‑1 integrase inhibitors [1] and a versatile chiral intermediate for angiotensin‑converting enzyme (ACE) inhibitor synthesis [2]. Within the 4‑aryl‑2‑hydroxy‑4‑oxobut‑2‑enoic acid class, the unsubstituted phenyl derivative occupies a unique position: it is essentially inactive against kynurenine‑3‑monooxygenase (KMO) [3], yet retains moderate integrase activity and excellent performance as a substrate for enantioselective hydrogenation, creating a differentiated profile for targeted research and industrial applications.

4-Hydroxy-2-oxo-4-phenylbut-3-enoic Acid: Why In‑Class Analogs Are Not Interchangeable


The 4‑aryl‑2‑hydroxy‑4‑oxobut‑2‑enoic acid scaffold exhibits profound sensitivity to aryl‑substitution for KMO inhibition: halogenated variants achieve sub‑micromolar IC₅₀ values, whereas the parent phenyl compound is devoid of measurable KMO activity at 10 µM [1]. Conversely, for HIV‑1 integrase strand‑transfer inhibition, the phenyl derivative retains moderate potency that is only modestly altered by larger 4‑substituents [2]. In enantioselective hydrogenation, the phenyl substrate delivers the highest enantioselectivity (91.8 % ee) among tested 4‑aryl‑2‑oxo‑but‑3‑enoic acids, directly impacting downstream chiral purity of ACE‑inhibitor intermediates [3]. Simply interchanging with a halogenated congener would therefore drastically shift the biological activity profile, compromise synthetic efficiency, or invalidate analytical comparisons. The quantitative evidence below establishes precisely where the unsubstituted phenyl compound diverges from its closest analogs.

4-Hydroxy-2-oxo-4-phenylbut-3-enoic Acid: Measurable Differentiation Against Structural Analogs


KMO Inhibition: Target vs. 3‑Chloro, 3‑Fluoro, and 3,4‑Difluoro Phenyl Analogs

The unsubstituted phenyl compound (3a) shows negligible KMO inhibition at 10 µM, contrasting sharply with the 3‑chloro (3d, IC₅₀ = 0.32 µM), 3‑fluoro (3f, IC₅₀ = 0.58 µM), and 3,4‑difluoro (3n, IC₅₀ = 0.12 µM) derivatives, all measured in the same enzyme assay [1]. This >30‑fold difference confirms that the phenyl‑substituted parent is essentially a KMO‑inactive reference point within the 2‑hydroxy acid series.

Kynurenine-3-monooxygenase Neuroprotection Structure-Activity Relationship

HIV‑1 Integrase Strand‑Transfer Inhibition vs. 4‑Phenoxyphenyl Analog

In an extracellular HIV‑1 integrase strand‑transfer assay, 4‑hydroxy‑2‑oxo‑4‑phenylbut‑3‑enoic acid (BPA) displays an IC₅₀ of 24.2–25.0 µM [1]. The 4‑phenoxyphenyl analog (CHEMBL108423) shows a modestly improved IC₅₀ of 15.0 µM under comparable assay conditions [2]. The 1.6‑fold difference indicates that extending the 4‑substituent provides limited benefit, positioning the simpler phenyl derivative as an adequate and synthetically less complex pharmacophore for early‑stage discovery.

HIV-1 Integrase Antiviral Diketo Acid Pharmacophore

Enantioselective Hydrogenation for Chiral ACE‑Inhibitor Intermediate

Direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids with a Ru‑SunPhos catalyst proceeds with 85.4–91.8 % ee across a panel of 4‑aryl substrates. The phenyl substrate (R = Ph) achieves the highest enantioselectivity (91.8 % ee) and outstanding catalytic efficiency (TON = 2000, TOF = 200 h⁻¹) [1], outperforming other aryl‑substituted variants by up to 6.4 percentage points in ee. This product, (R)-2-hydroxy-4-phenylbutanoic acid, is a direct precursor to several commercial ACE inhibitors.

Asymmetric Catalysis Chiral Alcohol Synthesis ACE Inhibitor Intermediate

Metal‑Chelating Pharmacophore: Spectroscopic Benchmarking of Divalent Cation Binding

Spectroscopic investigations (UV‑Vis, EPR) of the phenyl diketo acid with Mg²⁺ and Mn²⁺ establish a well‑defined intermetallic distance that matches the two‑metal active site of HIV‑1 integrase [1]. This characterization is carried out in the absence of enzyme, providing a clean biophysical reference for the diketo acid pharmacophore. Halogenated or extended analogs may perturb metal‑coordination geometry due to steric or electronic effects, but the phenyl derivative remains the simplest, best‑characterized model system for probing metal‑dependent inhibition mechanisms.

Metal Chelation Pharmacophore Mapping HIV Integrase

4-Hydroxy-2-oxo-4-phenylbut-3-enoic Acid: Application Scenarios Anchored in Quantitative Evidence


KMO‑Selectivity Negative Control and Scaffold‑Elaboration Starting Material

Because 4‑hydroxy‑2‑oxo‑4‑phenylbut‑3‑enoic acid exhibits <10% KMO inhibition at 10 µM, whereas halogenated congeners display sub‑micromolar IC₅₀ values [1], it is the ideal negative control for KMO enzymatic assays and a clean phenyl scaffold for parallel medicinal‑chemistry elaboration. Investigators can systematically introduce substituents onto the phenyl ring while confident that the unsubstituted core does not contribute confounding KMO activity.

Prototype Pharmacophore for HIV‑1 Integrase Strand‑Transfer Inhibitor Design

With a measured IC₅₀ of ~24 µM against HIV‑1 integrase strand transfer and extensively characterized Mg²⁺/Mn²⁺ coordination geometry [1][2], this compound serves as a minimal‑recognition pharmacophore. Its simplicity favors rapid analog synthesis, and its metal‑binding behavior provides a quantitative benchmark for evaluating new diketo acid‑based integrase inhibitors.

Preferred Substrate for Enantioselective Synthesis of ACE‑Inhibitor Intermediates

Under Ru‑SunPhos asymmetric hydrogenation, the phenyl substrate delivers the highest enantioselectivity (91.8 % ee) and high catalytic turnover (TON = 2000) among 4‑aryl‑2‑oxo‑but‑3‑enoic acids [1]. This makes it the substrate of choice for producing (R)-2‑hydroxy‑4‑phenylbutanoic acid – a direct precursor to commercial ACE inhibitors – with maximal optical purity and process efficiency.

Biophysical Reference Standard for Diketo Acid Metal‑Chelation Studies

Detailed UV‑Vis and EPR titrations of the phenyl diketo acid with divalent metal ions provide a well‑defined spectroscopic baseline for the entire 4‑aryl‑2‑hydroxy‑4‑oxobut‑2‑enoic acid class [1]. Newly synthesized analogs can be directly compared against this standard to assess changes in metal‑binding stoichiometry, affinity, and coordination geometry, accelerating structure‑activity relationship development.

Quote Request

Request a Quote for 4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.